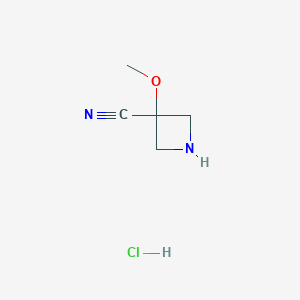

3-Methoxyazetidine-3-carbonitrile;hydrochloride

Description

3-Methoxyazetidine-3-carbonitrile hydrochloride is an azetidine derivative featuring a methoxy (-OCH₃) and a carbonitrile (-CN) group at the 3-position of the azetidine ring, with a hydrochloride salt enhancing its solubility. Azetidines are four-membered nitrogen-containing heterocycles valued in medicinal chemistry for their conformational rigidity and bioavailability-enhancing properties.

Properties

IUPAC Name |

3-methoxyazetidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-8-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCKHAIKCFAVNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CNC1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxyazetidine-3-carbonitrile;hydrochloride typically involves the reaction of azetidine with methoxy and cyano groups under controlled conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: 3-Methoxyazetidine-3-carbonitrile;hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .

Biology: It is used to investigate the interactions between small molecules and biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its role in the development of drugs targeting specific enzymes and receptors .

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of 3-Methoxyazetidine-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or agonist, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

Functional Group Impact on Physicochemical Properties

- Methoxy Group : Introduces polarity, improving aqueous solubility (e.g., 3-Methoxyazetidine hydrochloride) .

- Fluoro Group : Reduces metabolic degradation via cytochrome P450 enzymes, improving pharmacokinetics .

- Carboxylate Ester : Balances lipophilicity and hydrolytic stability, useful in prodrug design .

Biological Activity

Overview

3-Methoxyazetidine-3-carbonitrile; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses.

- Chemical Formula : C4H10ClN3O

- Molecular Weight : 135.69 g/mol

- CAS Number : 22242858

The biological activity of 3-Methoxyazetidine-3-carbonitrile; hydrochloride is thought to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and anti-inflammatory properties.

- Cellular Uptake : The methoxy group enhances solubility and bioavailability, facilitating cellular uptake and interaction with molecular targets.

Antimicrobial Properties

Research indicates that 3-Methoxyazetidine-3-carbonitrile; hydrochloride exhibits significant antimicrobial activity. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated effective MIC values against various bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 16 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Cytokine Inhibition : Studies suggest that it can inhibit the release of TNF-alpha and IL-6 in activated macrophages.

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial efficacy of 3-Methoxyazetidine-3-carbonitrile; hydrochloride against multidrug-resistant strains. Results showed a promising reduction in bacterial load in treated samples compared to controls, supporting its potential use in treating resistant infections.

-

Inflammation Model :

- In an animal model of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to untreated controls, suggesting its potential utility in inflammatory diseases.

Research Findings

Recent studies have explored the pharmacokinetics and safety profile of 3-Methoxyazetidine-3-carbonitrile; hydrochloride:

- Pharmacokinetics : Preliminary data indicate favorable absorption and distribution characteristics, although further studies are needed to fully understand its metabolic pathways.

- Toxicology : Toxicity studies have shown low acute toxicity levels, making it a candidate for further development as a therapeutic agent.

Q & A

Q. What solvent systems are compatible with this compound for in vitro assays?

- Solubility : Test solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) or aqueous buffers (pH 4–7). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS or cell culture media (final DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up 3-methoxyazetidine-3-carbonitrile hydrochloride production?

- Methodology : Use factorial design experiments (e.g., Box-Behnken) to assess variables like temperature, reaction time, and stoichiometry. For example, kinetic analysis of reaction intermediates via HPLC can identify rate-limiting steps .

- Troubleshooting : Low yields may result from competing side reactions (e.g., ring-opening of azetidine). Introduce protecting groups (e.g., Boc) for the amine during synthesis to improve selectivity .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Experimental Design : Conduct accelerated stability studies (e.g., 25°C/60% RH, 40°C/75% RH) over 4–12 weeks. Use HPLC to monitor degradation products. For conflicting data, employ Arrhenius modeling to predict shelf-life under different conditions .

- Mechanistic Insights : Hydrolysis of the nitrile group at alkaline pH (>8) may generate carboxylic acid derivatives, while acidic conditions (pH <3) could protonate the azetidine ring, altering reactivity .

Q. How can computational methods guide the design of derivatives for target-specific applications?

- Molecular Modeling : Perform density functional theory (DFT) calculations to predict electronic properties (e.g., charge distribution at the nitrile group) and docking studies to assess binding affinity with biological targets (e.g., enzymes or receptors). Compare with structurally related compounds like azetidine-3-carboxylate esters .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?

- In Vitro : Test cytotoxicity in cancer cell lines (e.g., A549, HepG2) using MTT assays. For neuropharmacology, use primary neuronal cultures to assess modulation of ion channels .

- In Vivo : In burn treatment models, incorporate the compound into hydrogels (e.g., carbopol-based) for sustained release, as demonstrated for metformin hydrochloride .

Methodological Notes

- Data Validation : Cross-reference NMR and LC-MS results with databases (e.g., PubChem) or synthetic intermediates described for azetidine derivatives .

- Safety Protocols : Follow SDS guidelines for azetidine analogs, including emergency procedures for inhalation exposure (e.g., fresh air, medical attention) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.